REACTION_CXSMILES
|
[CH2:1]1[O:9][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2]1.CN([CH:18]=[O:19])C1C=CC=CC=1.C(Cl)(Cl)=O>>[CH2:1]1[O:9][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2]1.[CH:6]1[C:7]([CH:18]=[O:19])=[CH:8][C:3]2[O:2][CH2:1][O:9][C:4]=2[CH:5]=1
|
Name
|
|
Quantity
|
97.7 g
|
Type
|
reactant
|
Smiles
|
C1OC2=C(C=CC=C2)O1
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Thereafter, the resulting mixture was treated in the same manner as in Example 1
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC2=C(C=CC=C2)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.393 mol | |
AMOUNT: MASS | 48 g |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.392 mol | |
AMOUNT: MASS | 58.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:9][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2]1.CN([CH:18]=[O:19])C1C=CC=CC=1.C(Cl)(Cl)=O>>[CH2:1]1[O:9][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2]1.[CH:6]1[C:7]([CH:18]=[O:19])=[CH:8][C:3]2[O:2][CH2:1][O:9][C:4]=2[CH:5]=1
|
Name
|
|
Quantity
|
97.7 g
|
Type
|
reactant
|
Smiles
|
C1OC2=C(C=CC=C2)O1
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Thereafter, the resulting mixture was treated in the same manner as in Example 1
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC2=C(C=CC=C2)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.393 mol | |
AMOUNT: MASS | 48 g |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.392 mol | |
AMOUNT: MASS | 58.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |